

Known APE1 Inhibitors and Their Reported Potency

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Compound Focus: Lucanthone

CAS No.: 479-50-5

Cat. No.: S548629

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The table below summarizes the key APE1 inhibitors mentioned in scientific literature. Please note that quantitative data for **Lucanthone** is missing from the available sources.

Inhibitor Name	Reported Potency (IC ₅₀ or similar)	Mechanism / Notes	Citation
Arylstibonic Acids	4 nM to 300 nM	Discovered via HTS; act as DNA phosphate mimics.	[1] [2]
CRT0044876 (7-nitroindole-2-carboxylic acid)	Information missing	Known inhibitor; under examination in clinical trials.	[3]
Methoxyamine (TRC102)	Information missing	Blocks APE1 access to lesion sites, not a direct enzyme inhibitor.	[3] [2]
Lucanthone (Miracil D)	Information missing	Known to inhibit APE1; also inhibits topoisomerase II and autophagy.	[3] [4] [5]

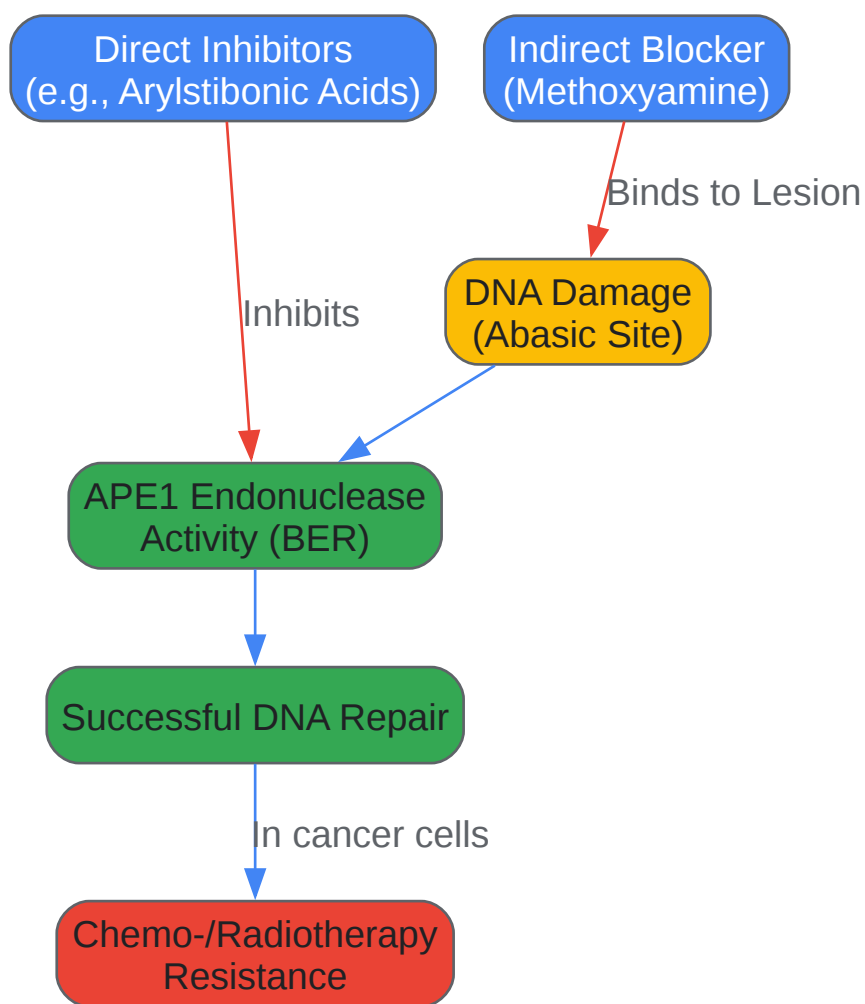
Experimental Context for APE1 Inhibition Studies

To provide context for the data on other inhibitors, here are methodologies from studies that successfully identified potent APE1 inhibitors.

- **High-Throughput Screening (HTS) Assay:** A key study used a robust molecular beacon assay to screen for Ape1 inhibitors [1] [2]. The assay utilized a **double-stranded DNA substrate containing a tetrahydrofuran (THF) abasic site mimic**. One strand was labeled with a **FAM fluorophore** on the 5' end, and the complementary strand had a **DABSYL quencher** on the 3' end. Cleavage of the substrate by Ape1 separated the fluorophore from the quencher, producing a measurable increase in fluorescence [1]. Hits from the initial screen were further analyzed using decreasing dilutions of the inhibitor to determine IC_{50} values [1].
- **Pharmacophore Modeling & Virtual Screening:** Another approach to discover novel inhibitors involved classifying known APE1 inhibitors and constructing distinct **pharmacophore models** [3]. Researchers screened over 3 million lead-like compounds from the ZINC database using these models. The resulting hits were prioritized using **molecular docking simulations** against the APE1 structure (PDB ID: 1DEW) to predict binding affinities [3].

The Role of APE1 and Its Inhibition

Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the Base Excision Repair (BER) pathway, processing over 10,000 toxic abasic sites generated in a cell's DNA daily [1] [6]. Its overexpression in tumors is linked to poor response to radiation and chemotherapy [1] [7]. The following diagram illustrates the key pathways APE1 is involved in and the points of action for different inhibitor types.



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